2-methylbut-3-yn-2-yl 4-nitrobenzoate

説明

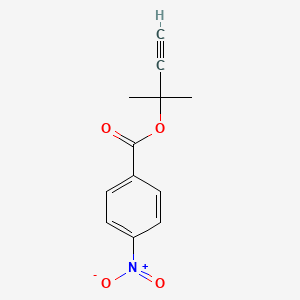

2-Methylbut-3-yn-2-yl 4-nitrobenzoate is an organic ester characterized by a 4-nitrobenzoate moiety linked to a 2-methylbut-3-yn-2-yl group. This structure combines the electron-withdrawing nitro group on the aromatic ring with a branched alkyne substituent, which confers unique physicochemical properties.

特性

CAS番号 |

42969-18-6 |

|---|---|

分子式 |

C12H11NO4 |

分子量 |

233.22 g/mol |

IUPAC名 |

2-methylbut-3-yn-2-yl 4-nitrobenzoate |

InChI |

InChI=1S/C12H11NO4/c1-4-12(2,3)17-11(14)9-5-7-10(8-6-9)13(15)16/h1,5-8H,2-3H3 |

InChIキー |

RUJMFXQCSVIWGW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C#C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

4-ニトロ安息香酸2-メチルブタ-3-イン-2-イルエステルは、さまざまな化学反応を起こします。これには、以下が含まれます。

酸化: ニトロ基は、パラジウム触媒存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。

置換: エステル基は、酸性または塩基性条件下で加水分解され、4-ニトロ安息香酸と2-メチルブタ-3-イン-2-オールが生成されます。

付加: 2-メチルブタ-3-イン-2-イル基の三重結合は、ハロゲンまたはハロゲン化水素との付加反応を起こす可能性があります。

一般的な試薬と条件

酸化: 水素ガス、パラジウムカーボン(Pd/C)

置換: 塩酸(HCl)または水酸化ナトリウム(NaOH)

付加: 臭素(Br2)、臭化水素(HBr)

主な生成物

還元: 4-アミノ安息香酸2-メチルブタ-3-イン-2-イルエステル

加水分解: 4-ニトロ安息香酸と2-メチルブタ-3-イン-2-オール

付加: 4-ニトロ安息香酸2-ブロモ-2-メチルブタ-3-イン-2-イルエステル

科学研究への応用

4-ニトロ安息香酸2-メチルブタ-3-イン-2-イルエステルは、科学研究でいくつかの用途があります。

化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。

生物学: 反応性官能基のため、生化学プローブとしての可能性が調査されています。

医学: 抗炎症作用や抗菌作用など、その薬理学的可能性が探求されています。

産業: 特殊化学薬品や材料の開発に利用されます。

化学反応の分析

Types of Reactions

2-Methylbut-3-yn-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol under acidic or basic conditions.

Addition: The triple bond in the 2-methylbut-3-yn-2-yl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Addition: Bromine (Br2), hydrogen bromide (HBr)

Major Products

Reduction: 2-methylbut-3-yn-2-yl 4-aminobenzoate

Hydrolysis: 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol

Addition: 2-bromo-2-methylbut-3-yn-2-yl 4-nitrobenzoate

科学的研究の応用

2-Methylbut-3-yn-2-yl 4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

類似化合物の比較

類似化合物

酢酸2-メチルブタ-3-イン-2-イルエステル: ニトロ安息香酸基ではなく酢酸基がある以外は構造が似ています。

(2-メチルブタ-3-イン-2-イル)ベンゼン: ニトロ基とエステル結合がないため、反応性が低い。

{[(2-メチルブタ-3-イン-2-イル)オキシ]メチル}ベンゼン: エステル結合ではなくエーテル結合が含まれている。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-methylbut-3-yn-2-yl 4-nitrobenzoate and their distinguishing features:

Key Observations:

- Alkyne vs. Alkyl/Alkene Substituents : The 2-methylbut-3-yn-2-yl group introduces strain from the triple bond, which may enhance reactivity in click chemistry or cycloaddition reactions compared to saturated analogs like 2-methylpentan-2-yl 4-nitrobenzoate. However, this could also reduce metabolic stability relative to alkyl derivatives .

- Electron-Withdrawing Effects : The nitro group on the benzoate ring is common across analogs, but substituents like bromine (in methyl 2-bromo-5-nitrobenzoate) further increase electrophilicity, enabling diverse reactivity in synthesis .

- Biological Interactions : Compounds with aromatic or heterocyclic substituents (e.g., benzothiazole) exhibit enhanced antimicrobial activity, suggesting that the alkyne group in the target compound could be modified to optimize bioactivity .

Reactivity and Stability

- The alkyne group in this compound may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation chemistry. This contrasts with saturated analogs, which lack such reactivity .

- Fluorinated analogs (e.g., ethyl 4-fluorobut-2-ynoate) demonstrate that halogenation increases lipophilicity and metabolic stability, suggesting that introducing fluorine into the alkyne chain could enhance the target compound’s pharmacokinetic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。